2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride
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Overview
Description
2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activities . They are known to interact with various cancer cell lines, including MCF-7, Hela, and A549 .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that these compounds may affect pathways related to cell proliferation and survival.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that these compounds may induce cell death in cancer cells.
Biochemical Analysis
Biochemical Properties
2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates. The interaction involves the binding of the triazole ring to the heme iron of the enzyme, thereby inhibiting its activity . Additionally, it has been observed to interact with other biomolecules such as nucleic acids, influencing their stability and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in glycolysis, thereby reducing ATP production and altering cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to downstream effects such as reduced enzyme activity and altered metabolic pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, including reduced cell viability and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects the cytochrome P450 enzyme system, leading to altered metabolism of various endogenous and exogenous compounds . The compound can also influence metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution is also affected by its interactions with cellular membranes and transport proteins, which can facilitate its uptake and retention in target tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion to the final product. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. Key steps include purification and crystallization to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial properties.
Agriculture: The compound is explored for its use in agrochemicals, including fungicides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and coordination complexes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
- 4-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride
Uniqueness
2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is unique due to its specific structural features and the presence of the acetonitrile group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)acetonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.2ClH/c1-9-5(2-3-6)7-4-8-9;;/h4H,2H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJMSMJPHVVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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